

Isomaltitol: A Versatile Excipient for Modern Tablet Formulations

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Compound of Interest

Compound Name: *Isomaltitol*

Cat. No.: *B1672253*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

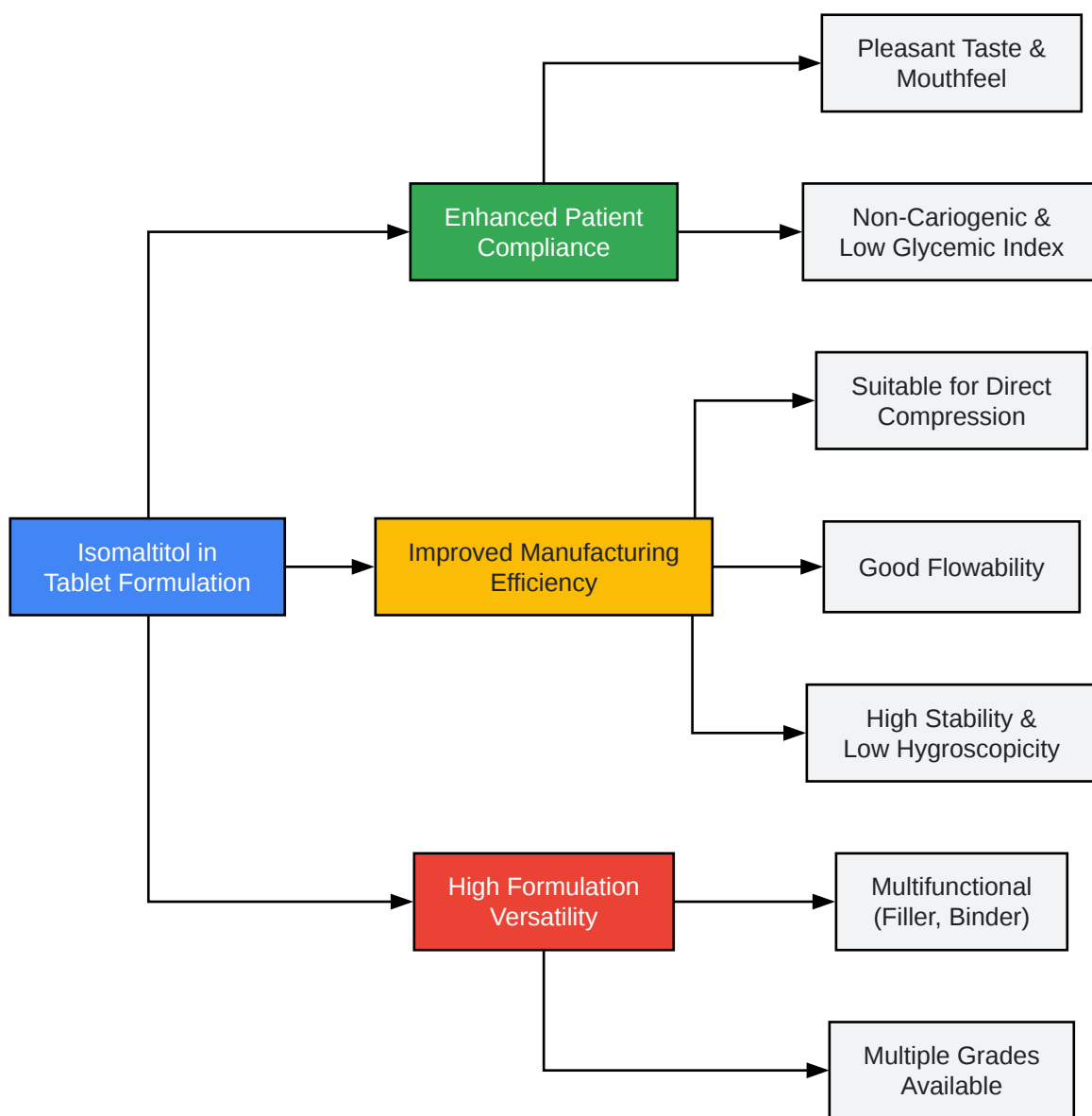
Introduction: **Isomaltitol**, a disaccharide sugar alcohol, is an increasingly popular pharmaceutical excipient in the development of solid oral dosage forms, particularly tablets. Derived from sucrose, it is a mixture of two diastereomers: 1-O- α -D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O- α -D-glucopyranosyl-D-sorbitol (GPS).^{[1][2]} Its unique physicochemical properties, including low hygroscopicity, good flowability, and direct compressibility, make it a versatile choice for various tableting applications, including direct compression, chewable tablets, and orally disintegrating tablets (ODTs).^{[1][3][4]} This document provides a comprehensive overview of **isomaltitol**'s applications in tablet formulation, complete with experimental protocols and key performance data.

Key Advantages of Isomaltitol in Tablet Formulation

Isomaltitol offers several distinct advantages that address common challenges in tablet manufacturing:

- **Excellent Stability:** Due to its stable glycosidic bonds, **isomaltitol** is resistant to chemical degradation, contributing to the overall stability of the final product. Its low hygroscopicity ensures that tablets remain physically stable even when stored in humid conditions.

- **Patient-Friendly:** **Isomaltitol** has a sugar-like taste and a pleasant mouthfeel without a significant cooling effect, which can improve patient compliance, especially in pediatric and geriatric populations. It is also non-cariogenic and has a low glycemic index, making it suitable for a wider range of patients.
- **Manufacturing Efficiency:** **Isomaltitol**'s excellent flowability and compressibility make it ideal for direct compression, a cost-effective and time-saving manufacturing process that involves fewer steps than wet granulation.
- **Versatility in Formulations:** It is a multifunctional excipient that can act as a filler, binder, and taste-masking agent. Different grades of **isomaltitol** are available, offering a range of solubilities and compaction properties to suit various applications, from conventional tablets to fast-dissolving formulations.



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Caption: Logical relationship of **isomaltitol**'s core advantages.

Physicochemical Properties and Performance Data

The selection of an appropriate excipient is critical for successful tablet formulation. The tables below summarize the key properties of **isomaltitol** and its performance in various tablet formulations.

Table 1: Physicochemical Properties of **Isomaltitol**

Property	Value/Description	Reference
Composition	Mixture of 1-O- α -D-glucopyranosyl-D-mannitol dihydrate (GPM) and 6-O- α -D-glucopyranosyl-D-sorbitol (GPS)	
Hygroscopicity	Low	
Solubility	Varies by grade; galenIQ™ 721 is more soluble than galenIQ™ 720. Solubility of isomalt is approximately 25% (w/w).	
Flowability	Excellent	
Compressibility	Good, suitable for direct compression. Exhibits plastic behavior.	
Taste	Sugar-like sweetness (45-70% of sucrose), pleasant mouthfeel, no significant cooling effect.	

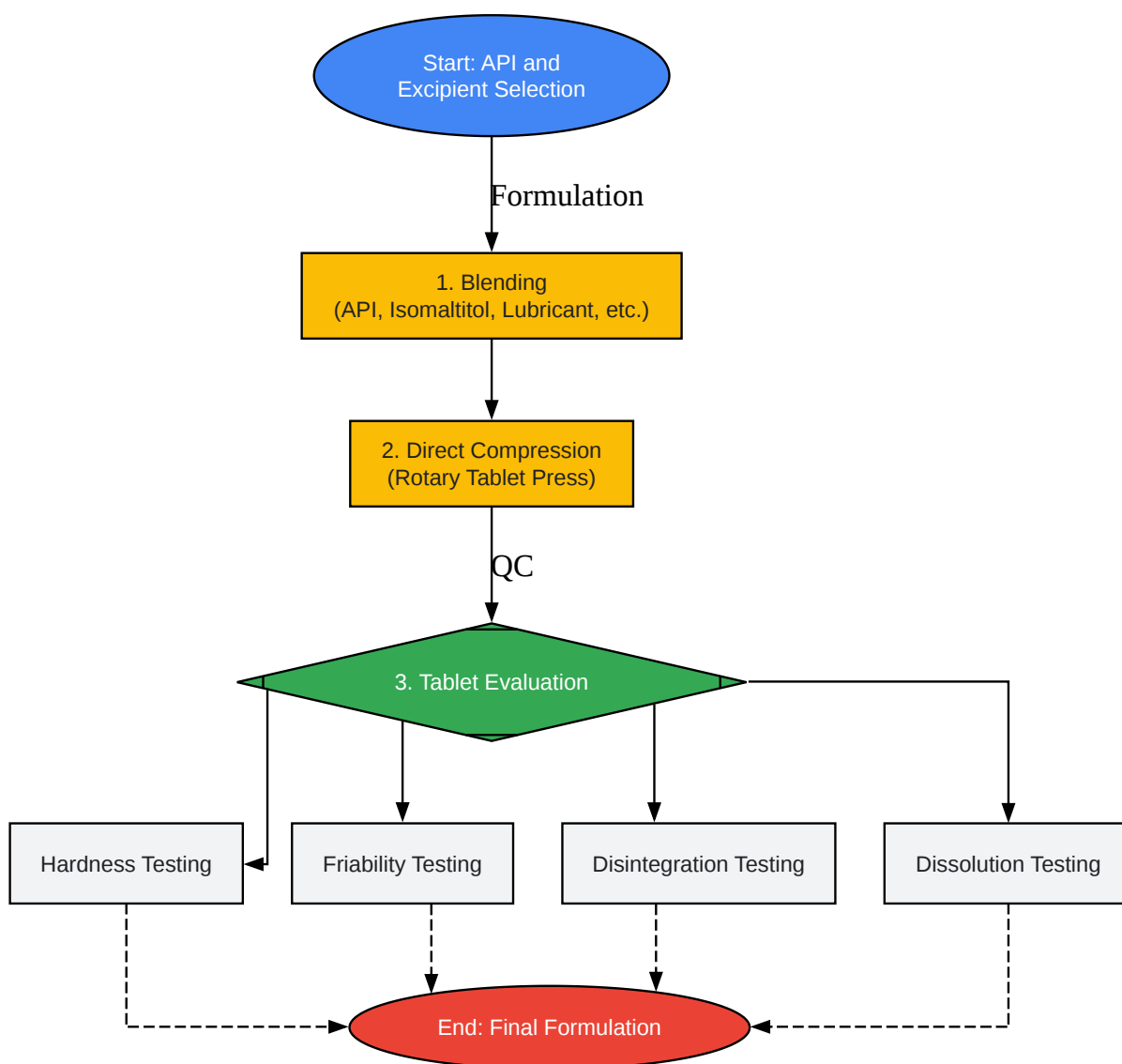
Table 2: Performance of **Isomaltitol** in Tablet Formulations

Formulation Parameter	Active Pharmaceutical Ingredient (API)	Key Findings	Reference
Direct Compression	Paracetamol	Acceptable tablets produced with up to 30% drug load. Tensile strength decreased and disintegration time increased with higher drug concentration.	
Orally Disintegrating Tablets (ODTs)	Placebo	Tablets with isomalt (galenIQ™ 721) and 3% crospovidone achieved disintegration times of less than 20 seconds.	
Chewable Tablets	Liquid APIs (Linseed Oil, Simethicone)	Isomalt successfully carried 7% w/w of liquid APIs, producing tablets with excellent hardness and pharmacopoeial compliance for mass uniformity and friability.	
Orodispersible Mini-Tablets (ODMTs)	Hydrochlorothiazide, Enalapril Maleate	Feasible to produce 2mm ODMTs with disintegration times meeting Ph. Eur. (<180s) and FDA (<30s) requirements.	
Lubricant Sensitivity	Placebo	The presence of lubricants (magnesium stearate,	

sodium stearyl
fumarate) did not
decrease tablet
strength.

Experimental Protocols

The following protocols outline standard procedures for the formulation and evaluation of tablets containing **isomaltitol**.



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Caption: Experimental workflow for tablet formulation and evaluation.

Direct Compression Tablet Formulation

This protocol describes a typical direct compression process.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Isomaltitol** (e.g., galenIQ™ 720 or 721)
- Lubricant (e.g., Magnesium Stearate, 0.5-1.0% w/w)
- Glidant (e.g., Colloidal Silicon Dioxide, ~0.5% w/w, if needed to improve flow)
- Disintegrant (e.g., Crospovidone, 2-3% w/w for ODTs)

Equipment:

- Blender (e.g., V-blender, high-shear mixer-granulator)
- Rotary Tablet Press with appropriate tooling

Procedure:

- **Milling and Sieving:** Individually mill and/or sieve the API and excipients to achieve a uniform particle size distribution.
- **Blending:** a. Place the API and **isomaltitol** in the blender and mix for a predetermined time (e.g., 10-15 minutes) to ensure homogeneity. b. If using a glidant, add it to the blend and mix for an additional 3-5 minutes. c. Add the lubricant and blend for a final, shorter period (e.g., 2-3 minutes) to avoid over-lubrication.
- **Tableting:** a. Transfer the final blend to the hopper of the rotary tablet press. b. Set the desired tablet weight, compression force, and press speed. For example, a target hardness

of 60-110 N can be a starting point. c. Begin the compression run, collecting tablets for in-process quality control checks.

Tablet Evaluation Protocols

These are standard quality control tests performed on manufactured tablets.

A. Hardness (Crushing Strength) Test

- Objective: To determine the force required to break a tablet in a diametrical compression test.
- Apparatus: Tablet hardness tester.
- Procedure:
 - Place a single tablet on its edge between the two jaws of the tester.
 - Start the instrument to apply a compressive force.
 - Record the force (in Newtons or kiloponds) at which the tablet breaks.
 - Repeat for a statistically relevant number of tablets (e.g., n=10) and calculate the average and standard deviation.

B. Friability Test

- Objective: To assess the ability of uncoated tablets to withstand abrasion during packaging, handling, and shipping.
- Apparatus: Friability tester (Roche Friabilator).
- Procedure:
 - Take a sample of tablets (usually a number that weighs close to 6.5g) and record their initial total weight (W_{initial}).
 - Place the tablets in the friabilator drum.

- Rotate the drum at 25 rpm for 4 minutes (100 rotations).
- Remove the tablets, carefully de-dust them, and record their final weight (W_{final}).
- Calculate the percentage friability: $[(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] * 100$. A value of less than 1% is generally considered acceptable.

C. Disintegration Test

- Objective: To measure the time it takes for a tablet to break up into smaller particles under specified conditions.
- Apparatus: Disintegration tester with discs, maintained at 37 ± 2 °C.
- Procedure:
 - Place one tablet in each of the six tubes of the basket-rack assembly.
 - Place a disc on top of each tablet (if required by the monograph).
 - Immerse the basket in the specified fluid (e.g., water, simulated gastric fluid) at 37 °C and start the apparatus.
 - Record the time at which all six tablets have completely disintegrated (i.e., no solid residue remains on the screen, or only a soft mass with no palpable core).

D. Dissolution Test

- Objective: To measure the rate and extent of drug release from the tablet into a liquid medium over time.
- Apparatus: Dissolution testing apparatus (e.g., USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle).
- Procedure:
 - Prepare the dissolution medium (e.g., phosphate buffer pH 6.8) and bring it to 37 ± 0.5 °C.

- Place one tablet in each dissolution vessel.
- Begin the test at a specified rotation speed (e.g., 50 or 75 rpm).
- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
- Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Plot the percentage of drug released versus time to obtain a dissolution profile.

Conclusion

Isomaltitol is a highly functional and versatile excipient that offers significant benefits in the formulation of a wide range of tablets. Its excellent physicochemical properties facilitate efficient manufacturing through direct compression and contribute to a stable, patient-friendly final product. By leveraging the data and protocols presented in this note, researchers and drug developers can effectively utilize **isomaltitol** to create robust and high-quality tablet formulations.

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